molecular formula C19H23N5O4S B2509805 4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide CAS No. 946252-87-5

4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2509805
CAS RN: 946252-87-5
M. Wt: 417.48
InChI Key: ZCPIANHKHYGXID-UHFFFAOYSA-N
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Description

The compound , 4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The structure of the compound suggests that it may have potential as a biological inhibitor or receptor antagonist due to the presence of the pyrimidinyl and benzenesulfonamide moieties.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were designed and synthesized as inhibitors of carbonic anhydrase isozymes . Another study synthesized a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, which also targeted carbonic anhydrase isozymes . These studies indicate that the synthesis of such compounds typically involves multi-step reactions, including the formation of the core pyrimidinyl structure followed by the introduction of the benzenesulfonamide group.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structures of several compounds, including those with pyrimidinyl and benzenesulfonamide groups, have been determined to understand the structural features important for inhibitor binding . These analyses reveal how the substituents on the benzenesulfonamide ring influence the binding affinity and selectivity towards different isozymes.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the aromatic ring and the nature of the attached groups. For example, the introduction of fluorine atoms on the benzenesulfonamide ring has been shown to increase binding potency towards carbonic anhydrase isozymes . The presence of different substituents can also affect the solubility, stability, and overall reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of various substituents can enhance these properties, making the compounds more suitable for biological applications. For instance, the antimicrobial activity of some novel benzenesulfonamide derivatives was evaluated, and their structures were elucidated using spectroscopic methods . These properties are essential for the development of pharmaceutical agents, as they affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Scientific Research Applications

Antagonistic Properties and Drug Development

  • A2B Adenosine Receptor Antagonists : Compounds structurally related to the specified chemical have been identified as potent A2B adenosine receptor antagonists. These compounds exhibit high affinity and selectivity towards the A2B receptor, indicating potential therapeutic applications in conditions modulated by this receptor, such as inflammatory and cardiovascular diseases (Cristina Esteve et al., 2006).

Synthesis and Chemical Analysis

  • Novel Pyrrolopyrimidine Derivatives : Research into the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moiety has been conducted. These derivatives have shown promising results against Gram-positive and Gram-negative bacteria and fungi, highlighting the chemical's potential in antimicrobial drug development (Saber M. Hassan et al., 2009).

Molecular Structure and Spectroscopic Analysis

  • Hydrogen-Bond Effect and Molecular Structure Investigation : Comprehensive theoretical and experimental structural studies on related sulfonamide compounds have been performed to understand their stability and electronic structures. Such analyses are crucial for drug design, providing insights into the molecular interactions and properties that can influence biological activity (A. Mansour & N. T. A. Ghani, 2013).

Antimicrobial and Antitumor Activity

  • Synthesis and Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity. This research signifies the compound's role in developing new antimicrobial agents, demonstrating the broader impact of sulfonamide derivatives in combating resistant microbial strains (Nikulsinh Sarvaiya et al., 2019).

properties

IUPAC Name

4-[2-[(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-4-13-11-22-17-15(18(25)24(3)19(26)23(17)2)16(13)21-10-9-12-5-7-14(8-6-12)29(20,27)28/h5-8,11H,4,9-10H2,1-3H3,(H,21,22)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPIANHKHYGXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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